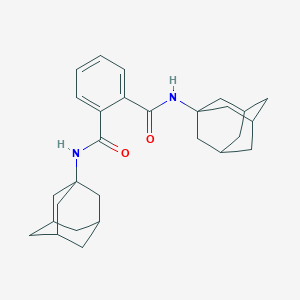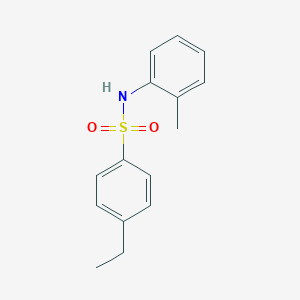![molecular formula C17H14BrClN2O2S2 B406613 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B406613.png)
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound that features a pyrazole core substituted with bromophenylsulfonyl and chlorophenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: The bromophenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Thioether formation: The chlorophenylthio group can be introduced through nucleophilic substitution reactions using thiols and appropriate leaving groups under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorophenylthio group, which may result in different biological activity and chemical reactivity.
4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole: Lacks the bromophenylsulfonyl group, which may affect its overall properties.
Uniqueness
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of both bromophenylsulfonyl and chlorophenylthio groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14BrClN2O2S2 |
|---|---|
Peso molecular |
457.8g/mol |
Nombre IUPAC |
1-(4-bromophenyl)sulfonyl-4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H14BrClN2O2S2/c1-11-17(24-15-7-5-14(19)6-8-15)12(2)21(20-11)25(22,23)16-9-3-13(18)4-10-16/h3-10H,1-2H3 |
Clave InChI |
IHFRXJYLSBGTFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B406532.png)
![2-({[5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B406533.png)

![2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B406538.png)

![5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B406543.png)
![8-(4-Chlorophenyl)-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B406545.png)
![Ethyl 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B406546.png)
![4-(4-Chloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B406549.png)
![N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide](/img/structure/B406551.png)



